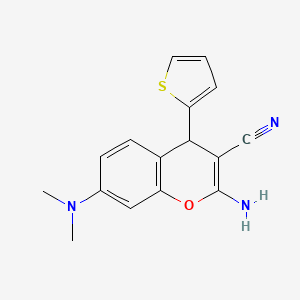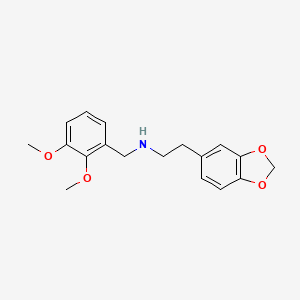![molecular formula C16H20N2OS B5148818 N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide, commonly known as PBTA, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. PBTA is a potent antagonist of the serotonin 5-HT7 receptor, which has been implicated in various physiological and pathological processes.
作用机制
PBTA acts as a potent antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-HT7 receptor has been shown to modulate various physiological processes, including circadian rhythm, mood, and cognition.
By blocking the 5-HT7 receptor, PBTA modulates the activity of downstream signaling pathways, leading to changes in neurotransmitter release and neuronal activity. This ultimately leads to the observed biochemical and physiological effects of PBTA.
Biochemical and Physiological Effects
PBTA has been shown to have several biochemical and physiological effects in animal models. In terms of its antidepressant and anxiolytic effects, PBTA has been shown to increase the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in synaptic plasticity and neuronal activity, which is thought to underlie the observed effects of PBTA.
Furthermore, PBTA has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. PBTA has been shown to reduce the levels of circulating cortisol, a stress hormone, in animal models, suggesting that it may have a role in the regulation of stress responses.
实验室实验的优点和局限性
One of the main advantages of PBTA in lab experiments is its potency and selectivity for the serotonin 5-HT7 receptor. This allows for precise modulation of this receptor and the downstream signaling pathways involved in various physiological processes.
However, one of the limitations of PBTA is its solubility in water, which can make it difficult to administer in vivo. Additionally, PBTA has been shown to have poor bioavailability, which can limit its effectiveness in therapeutic applications.
未来方向
There are several potential future directions for PBTA research. One area of interest is the potential role of PBTA in the regulation of circadian rhythm. Further studies are needed to elucidate the precise mechanisms by which PBTA modulates this process and to determine its potential therapeutic applications in sleep disorders.
Another potential area of research is the role of PBTA in the regulation of stress responses. Further studies are needed to determine the precise mechanisms by which PBTA modulates the HPA axis and to determine its potential therapeutic applications in stress-related disorders.
Finally, there is also potential for the development of more potent and selective PBTA analogs that may have improved bioavailability and therapeutic efficacy. Further studies are needed to identify and optimize these analogs for potential clinical use.
Conclusion
In conclusion, PBTA is a potent antagonist of the serotonin 5-HT7 receptor that has shown promise as a potential therapeutic agent in various neurological and physiological disorders. Its mechanism of action involves the modulation of downstream signaling pathways, leading to changes in neurotransmitter release and neuronal activity. While PBTA has several advantages in lab experiments, it also has limitations in terms of solubility and bioavailability. Further research is needed to elucidate the precise mechanisms of PBTA and to optimize its therapeutic potential.
合成方法
The synthesis of PBTA involves the reaction of 2-bromo-1-benzothiophene with piperidine and subsequent amidation with ethyl chloroformate. The resulting product is then purified through column chromatography to obtain PBTA in high yield and purity.
科学研究应用
PBTA has been extensively studied for its potential therapeutic applications in various diseases. The serotonin 5-HT7 receptor has been implicated in several neurological disorders, including depression, anxiety, and schizophrenia. PBTA has been shown to have potent antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of these disorders.
Furthermore, PBTA has also been studied for its potential role in the regulation of circadian rhythm. The 5-HT7 receptor has been shown to play a crucial role in the regulation of sleep-wake cycles, and PBTA has been shown to modulate this process in animal models. This makes PBTA a potential therapeutic agent for sleep disorders such as insomnia and jet lag.
属性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-16(17-8-11-18-9-4-1-5-10-18)14-12-20-15-7-3-2-6-13(14)15/h2-3,6-7,12H,1,4-5,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFWTAFEPROIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)
![5-oxo-5-[2-(phenylacetyl)hydrazino]pentanoic acid](/img/structure/B5148745.png)
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)

![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)